Technical Monograph: 6-Ethoxy-2-propyl-4-quinolinol
Technical Monograph: 6-Ethoxy-2-propyl-4-quinolinol
Executive Summary & Chemical Identity[1][2][3]
6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3) is a heterocyclic building block belonging to the 4-quinolinol/4-quinolone class.[1] Structurally, it is characterized by a quinoline core substituted with a propyl group at the C2 position and an ethoxy group at the C6 position.[1]
This compound is of significant interest in medicinal chemistry as a pharmacophore scaffold for anticoccidial agents (similar to Decoquinate) and antimalarial drugs (Endochin analogs). Its utility lies in its ability to inhibit electron transport in parasitic mitochondria (cytochrome bc1 complex inhibition), a mechanism heavily dependent on the lipophilicity provided by the C2-propyl and C6-ethoxy substituents.[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 6-ethoxy-2-propylquinolin-4-ol |
| CAS Number | 1070879-92-3 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Off-white to tan crystalline solid |
| Melting Point | >240 °C (Predicted based on C2-Methyl analog [1]) |
| Solubility | DMSO (Soluble), Methanol (Slight), Water (Insoluble) |
| pKa (Predicted) | ~11.0 (OH), ~2.5 (Quinoline N) |
Structural Dynamics: The Tautomerism Criticality
For researchers working with 6-ethoxy-2-propyl-4-quinolinol, understanding its tautomeric equilibrium is non-negotiable.[1] While the name implies an alcohol (enol) structure, in the solid state and in polar solvents, the compound exists predominantly as the 4(1H)-quinolone (keto form).[1]
This tautomerism dictates solubility and binding affinity.[1] The "hydroxy" form is aromatic in both rings, but the "quinolone" form breaks the aromaticity of the nitrogen-containing ring to form a stable vinylogous amide.[1]
Tautomeric Equilibrium Diagram
Figure 1: The tautomeric shift from the enol form (left) to the thermodynamically stable keto form (right). In biological assays, the keto oxygen is often the hydrogen bond acceptor.[1]
Synthesis & Manufacturing Protocol
The most robust route for synthesizing 6-ethoxy-2-propyl-4-quinolinol is the Conrad-Limpach Cyclization .[1] This method is preferred over the Knorr synthesis for 4-hydroxyquinolines because it avoids the formation of the 2-hydroxy isomer.[1]
Mechanistic Pathway[1][5]
-
Condensation: Reaction of 4-ethoxyaniline (p-phenetidine) with ethyl butyrylacetate.[1]
-
Schiff Base Formation: Formation of the
-aminoacrylate intermediate.[1] -
Thermal Cyclization: High-temperature ring closure to form the quinolone core.[1]
Step-by-Step Protocol
Reagents:
-
4-Ethoxyaniline (1.0 eq)[1]
-
Ethyl butyrylacetate (1.1 eq)
-
Acetic acid (Catalytic)
-
Diphenyl ether or Dowtherm A (Solvent for cyclization)
-
Ethanol (Solvent for condensation)[2]
Procedure:
-
Schiff Base Formation:
-
Thermal Cyclization (Critical Step):
-
Heat Dowtherm A to 250°C (rolling boil).
-
Slowly add the crude oil dropwise to the boiling solvent.[1] Caution: Rapid addition causes foaming.[1]
-
The high temperature is required to overcome the activation energy for aromatic nucleophilic substitution.[1]
-
Maintain temperature for 20–30 minutes until ethanol evolution ceases.
-
-
Isolation:
Synthesis Workflow Diagram
Figure 2: The Conrad-Limpach synthesis pathway.[1][2][3] The high-temperature cyclization step is the rate-determining bottleneck.[1]
Physicochemical & Analytical Profiling
Solubility & Stability[1][2]
-
Water: Practically insoluble.[1] Attempting to dissolve this in aqueous buffers (pH 7) for bioassays without a co-solvent will result in precipitation.
-
DMSO: Soluble (>10 mg/mL). Recommended stock solution solvent.[1]
-
Stability: Stable to oxidation under ambient conditions.[1] The ethoxy ether linkage is stable, but the propyl chain may be susceptible to metabolic oxidation (hydroxylation) in in vivo studies.[1]
Analytical Expectations (Validation)
To validate the identity of the synthesized compound, compare against these expected spectral signatures:
| Technique | Expected Signature | Mechanistic Reason |
| 1H NMR (DMSO-d6) | N-H proton (indicates Quinolone tautomer).[1] | |
| 1H NMR | C3-H proton.[1] Characteristic of the quinolone ring system. | |
| 1H NMR | Ethoxy -OCH₂- protons.[1] | |
| 1H NMR | Propyl | |
| Mass Spec (ESI+) | [M+H]+ = 232.3 | Protonated molecular ion.[1] |
Biological Context & Applications[1][7][8][9]
Pharmacophore Relevance
6-Ethoxy-2-propyl-4-quinolinol serves as a truncated analog of Decoquinate (which possesses a longer decyl chain at C6 and an ester at C3).[1]
-
Coccidiosis Control: The 4-hydroxyquinoline scaffold is the primary pharmacophore for inhibiting the mitochondrial respiration of Eimeria species (poultry parasites).[1] The 6-ethoxy group is critical for binding affinity within the Qo site of the cytochrome bc1 complex.[1]
-
Antimalarial Research: Similar 2-alkyl-4-quinolinols (like Endochin) have shown efficacy against Plasmodium falciparum.[1] The propyl chain at C2 provides necessary lipophilicity to cross parasitic membranes, though longer chains (heptyl) are often more potent.
Experimental Usage Note
When testing this compound in cellular assays:
-
Dissolve in 100% DMSO.
-
Dilute into media ensuring final DMSO concentration is <0.5% to avoid solvent toxicity.[1]
-
Control: Use Decoquinate as a positive control for mitochondrial inhibition assays.[1]
References
-
National Institutes of Health (NIH). (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. PubMed.[1] Retrieved February 6, 2026, from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis.[1][2][3] Retrieved February 6, 2026, from [Link][1]
-
CalPacLab. (n.d.). 6-Ethoxy-2-propyl-4-quinolinol Product Listing. Retrieved February 6, 2026, from [Link][1]
